N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine
Description
N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine is a synthetic psoralen derivative characterized by a furochromene core (7-oxo-7H-furo[3,2-g]chromen) substituted with a 5-methyl group, a 4-methylphenyl group at position 3, and an acetyl-glycylglycine moiety at position 4. Psoralen derivatives are renowned for their photochemical activity and applications in medicinal chemistry, particularly in dermatology and antifungal research . The glycylglycine (a dipeptide) chain in this compound may enhance solubility or modulate biological interactions compared to simpler psoralen analogs .
Properties
Molecular Formula |
C25H22N2O7 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[[2-[[2-[5-methyl-3-(4-methylphenyl)-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H22N2O7/c1-13-3-5-15(6-4-13)19-12-33-20-9-21-16(7-18(19)20)14(2)17(25(32)34-21)8-22(28)26-10-23(29)27-11-24(30)31/h3-7,9,12H,8,10-11H2,1-2H3,(H,26,28)(H,27,29)(H,30,31) |
InChI Key |
UQTNAXGTKXAHTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine involves multiple steps, starting with the preparation of the furochromen core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The acetylation of the furochromen core is achieved using acetyl chloride under controlled conditions. The final step involves the coupling of the acetylated furochromen with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers for the coupling step and large-scale reactors for the cyclization and acetylation steps. Purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Comparison
The compound shares its furochromene backbone with several derivatives, but its substituents and functional groups distinguish it:
Key Structural Insights :
- Rivulobirin E’s glycosylation contrasts with the synthetic peptidic chain, highlighting divergent strategies for bioavailability enhancement .
Physicochemical Properties
Analysis :
- The glycylglycine moiety may mitigate the low solubility typical of psoralens, which often require organic solvents for formulation .
Spectral Data
- 1H NMR: The glycylglycine moiety would show signals at δ ~3.8–4.2 ppm (CH₂ of glycine) and δ ~8.0 ppm (amide NH), distinct from sulfonohydrazide NH peaks at δ ~10.2 ppm in I-3 .
- Mass Spectrometry : Expected molecular ion peak at m/z 450.45 (M⁺), contrasting with 439.49 (M⁺) for the carbamothioyl analog .
Biological Activity
N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its structural characteristics, synthesis, and preliminary studies on its biological activity, including potential therapeutic applications.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 518.6 g/mol. Its structure features a furochromene core combined with an acetylated glycylglycine moiety, which may enhance its biological properties compared to simpler compounds.
| Property | Details |
|---|---|
| Molecular Formula | C29H30N2O7 |
| Molecular Weight | 518.6 g/mol |
| Key Structural Features | Furochromene core, acetylated amino group |
Synthesis
The synthesis of this compound involves multiple organic reactions. Key steps include:
- Formation of the furochromene core.
- Acetylation of glycine.
- Coupling reactions to form the final compound.
Optimizing reaction conditions and purification methods is crucial for enhancing yield and purity during synthesis.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity. Potential mechanisms of action include:
- Antioxidant Activity : The structural features of the compound suggest it may scavenge free radicals, which could mitigate oxidative stress.
- Anti-inflammatory Properties : Interaction with inflammatory pathways may lead to reduced inflammation in various biological systems.
- Anticancer Effects : Initial investigations indicate that the compound may induce apoptosis in cancer cells by affecting cell cycle progression.
Case Studies
-
Antitumor Activity : A study on similar furochromene derivatives indicated that they possess potent antitumor effects against various cancer cell lines (e.g., HepG2). The mechanism involved cell cycle arrest and apoptosis induction via mitochondrial pathways .
Cell Line Inhibition Rate (%) IC50 (μM) A549 100.07 8.99 HepG2 99.98 6.92 DU145 99.93 7.89 MCF7 100.39 8.26 - Mechanistic Studies : Research suggests that similar compounds can alter the expression of apoptotic proteins (e.g., Bax and Bcl-2), leading to increased apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
